molecular formula C12H22O11 B7797877 alpha-Maltose CAS No. 4482-75-1

alpha-Maltose

Numéro de catalogue: B7797877
Numéro CAS: 4482-75-1
Poids moléculaire: 342.30 g/mol
Clé InChI: GUBGYTABKSRVRQ-ASMJPISFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Alpha-Maltose, also known as malt sugar, is a disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond. It is a reducing sugar and is less sweet compared to other sugars like sucrose. This compound is naturally found in germinating grains and is a product of starch hydrolysis by the enzyme amylase.

Mécanisme D'action

Target of Action

Alpha-Maltose, also known as maltose, primarily targets enzymes such as Alpha-amylase and Maltase . Alpha-amylase, found in humans and other mammals, is responsible for breaking down large, α-linked polysaccharides like starch and glycogen into smaller chains, dextrins, and maltose . Maltase, on the other hand, targets the α-(1→4) bond in maltose, a disaccharide that serves as a connection between two units of glucose .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. Alpha-amylase hydrolyzes α bonds of large, α-linked polysaccharides, yielding shorter chains, dextrins, and maltose . Maltase then breaks down maltose into two glucose molecules . The enzyme maltokinase further converts maltose into maltose-1-phosphate .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is involved in the breakdown of starch, a process that involves enzymes like salivary and pancreatic amylase. These enzymes break down starch into smaller molecules such as maltose, which are further broken down by maltases and sucrases . The resulting glucose is absorbed in the small intestine and transported to cells for energy or glycogen storage .

Pharmacokinetics

It is known that maltose is metabolized by enzymes like maltase and maltokinase, and the resulting glucose is absorbed and utilized by the body .

Result of Action

The action of this compound results in the breakdown of complex carbohydrates into simpler sugars that can be utilized by the body for energy. The hydrolysis of maltose results in the formation of two glucose molecules . These glucose molecules can then be used in various metabolic processes to provide energy for the body.

Action Environment

The action of this compound and its target enzymes can be influenced by various environmental factors. For instance, alpha-amylase activity can be affected by factors such as pH and temperature . Furthermore, the presence of other substances, such as inhibitors or activators, can also influence the activity of these enzymes and, consequently, the action of this compound.

Analyse Biochimique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-Maltose can be synthesized through the enzymatic hydrolysis of starch. The enzyme alpha-amylase breaks down starch into smaller polysaccharides, which are further hydrolyzed by beta-amylase to produce maltose. The reaction conditions typically involve maintaining an optimal pH of around 6.7 to 7.0 and a temperature of approximately 50°C to 60°C.

Industrial Production Methods

In industrial settings, this compound is produced using microbial fermentation. Microorganisms such as Aspergillus oryzae are cultivated on substrates like edible oil cakes to produce alpha-amylase, which is then used to hydrolyze starch into maltose. The process involves optimizing parameters like pH, temperature, and incubation period to maximize enzyme production and activity .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Maltose undergoes various chemical reactions, including:

    Hydrolysis: In the presence of the enzyme maltase, this compound is hydrolyzed into two glucose molecules.

    Oxidation: this compound can be oxidized to form maltobionic acid.

    Reduction: It can be reduced to form maltitol, a sugar alcohol.

Common Reagents and Conditions

    Hydrolysis: Enzyme maltase, pH 6.0 to 7.0, temperature 37°C.

    Oxidation: Mild oxidizing agents like bromine water.

    Reduction: Catalytic hydrogenation using a metal catalyst like nickel.

Major Products Formed

    Hydrolysis: Glucose.

    Oxidation: Maltobionic acid.

    Reduction: Maltitol.

Applications De Recherche Scientifique

Alpha-Maltose has a wide range of applications in scientific research:

    Chemistry: Used as a standard for calibrating analytical instruments and in the study of carbohydrate chemistry.

    Biology: Serves as a substrate in enzymatic assays to study the activity of amylases and maltases.

    Medicine: Investigated for its potential in controlled drug release systems and as a stabilizer in pharmaceutical formulations.

    Industry: Utilized in the food industry as a sweetener and in the production of maltose syrup. .

Comparaison Avec Des Composés Similaires

Alpha-Maltose is similar to other disaccharides like sucrose and lactose but has unique properties:

    Sucrose: Composed of glucose and fructose linked by an alpha-1,2-glycosidic bond. It is sweeter than maltose and does not have reducing properties.

    Lactose: Composed of glucose and galactose linked by a beta-1,4-glycosidic bond. It is less sweet than maltose and is found in milk.

This compound is unique due to its specific glycosidic linkage and its role as an intermediate in starch digestion. It is also less sweet compared to sucrose and lactose, making it suitable for specific applications where a mild sweetness is desired.

Similar Compounds

  • Sucrose
  • Lactose
  • Cellobiose : Composed of two glucose units linked by a beta-1,4-glycosidic bond.
  • Trehalose : Composed of two glucose units linked by an alpha-1,1-glycosidic bond.

Propriétés

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID20196313
Record name alpha-Maltose
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Molecular Weight

342.30 g/mol
Source PubChem
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid
Record name Maltose
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CAS No.

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4
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Melting Point

240 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Maltose enters bacterial cells, such as Escherichia coli and Thermoanaerobacter ethanolicus, via a high-affinity, ATP-binding cassette (ABC) type transport system. This system involves a periplasmic maltose-binding protein (MalE in E. coli) that captures maltose and delivers it to the membrane-bound transporter complex (MalFGK2 in E. coli). ATP hydrolysis by the transporter powers the translocation of maltose across the membrane. [, ]

A: The maltose-binding protein not only binds maltose but also stimulates the ATPase activity of the membrane transporter. This stimulation is crucial for coupling ATP hydrolysis to maltose transport. []

A: Research suggests that the second periplasmic loop (P2) of the MalF transmembrane protein plays a key role in recognizing the maltose-bound MalE, leading to a conformational change in MalE that facilitates maltose transport. []

A: Vanadate inhibits maltose transport by trapping ADP in the nucleotide-binding site of the transporter. This trapping event occurs immediately after ATP hydrolysis, mimicking the transition state of ATP. In the presence of vanadate, the maltose-binding protein tightly associates with the transporter and loses its high affinity for maltose, suggesting a coupled mechanism for ATP hydrolysis and substrate transport. []

A: Microorganisms, like the thermophilic anaerobe Thermoanaerobacter ethanolicus, can utilize maltose as a carbon source for growth and ethanol production. [] The presence of maltose induces the expression of genes involved in maltose transport and metabolism (maltose regulon) in organisms like Escherichia coli. []

ANone: The molecular formula of maltose is C12H22O11, and its molecular weight is 342.30 g/mol.

ANone: Maltose consists of two glucose units joined by an α(1→4) glycosidic bond. This means that the linkage occurs between the first carbon (C1) of one glucose molecule and the fourth carbon (C4) of the second glucose, with the oxygen atom bridging the two.

A: Various spectroscopic techniques can be used to characterize maltose, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of maltose in solution. [] * Infrared (IR) spectroscopy: Useful for identifying functional groups and studying hydrogen bonding interactions. [] * X-ray diffraction (XRD): Can determine the crystal structure of maltose in solid state. []

A: Studies have demonstrated that amorphous maltose crystallizes at high water activity (aw) levels (≥0.534). []

A: Yes, the presence of WPI can influence the crystal formation and crystallization kinetics of amorphous maltose at high aw levels. []

A: Water acts as a plasticizer, decreasing the Tg of amorphous maltose. This relationship can be modeled using the Gordon-Taylor equation. []

A: Yes, the "Strength (S)" value, derived from the William-Landel-Ferry (WLF) equation, can be used to quantify the influence of WPI on the molecular mobility of amorphous maltose. []

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